Cas no 93-29-8 (Isoeugenol acetate)

Isoeugenol acetate is a synthetic aromatic compound derived from the acetylation of isoeugenol. It is widely utilized in the fragrance and flavor industries due to its warm, spicy, and clove-like aroma profile. The compound exhibits excellent stability and low volatility, making it suitable for long-lasting formulations in perfumery and cosmetic applications. Its compatibility with a variety of solvents and other aromatic ingredients enhances its versatility in blending. Additionally, isoeugenol acetate is valued for its consistency in quality and purity, ensuring reliable performance in industrial and laboratory settings. Its mild and non-irritating properties further broaden its applicability in consumer products.
Isoeugenol acetate structure
Isoeugenol acetate structure
Product Name:Isoeugenol acetate
CAS No:93-29-8
MF:C12H14O3
MW:206.237763881683
MDL:MFCD00026984
CID:34697
PubChem ID:329748334
Update Time:2025-06-08

Isoeugenol acetate Chemical and Physical Properties

Names and Identifiers

    • acetyl isoeugenol
    • 2-Methoxy-4-(1-propenyl)phenyl acetate
    • isoeugenyl acetate
    • 1-Acetoxy-2-methoxy-4(1-propenyl)benzene
    • 1-ACETOXY-2-METHOXY-4-(1-PROPENYL)BENZENE
    • ISOEUGENYLACETATE(AS)
    • Isoeugenol acetate
    • NSC 46121
    • 2-Methoxy-4-prop-1-enylphenyl acetate
    • Acetylisoeugenol
    • Acetisoeugenol
    • Isoeugenol, acetate
    • (E)-isoeugenyl acetate
    • 2-Methoxy-4-propenylphenyl acetate
    • 4-Acetoxy-3-methoxy-1-propenylbenzene
    • Phenol, 2-methoxy-4-(1-propenyl)-, acetate
    • trans-Isoeugenol acetate
    • PHENOL, 2-METHOXY-4-PROPENYL-, ACETATE
    • acetylated isoeugenol
    • FEMA
    • Isoeugenol, acetate (6CI)
    • Phenol, 2-methoxy-4-(1-propenyl)-, acetate (9CI)
    • Phenol, 2-methoxy-4-propenyl-, acetate (7CI, 8CI)
    • O-Acetylisoeugenol
    • SR-01000221703-1
    • HY-N6805
    • (E)-2-Methoxy-4-(prop-1-en-1-yl)phenyl acetate
    • iso eugenyl acetate
    • NSC-46121
    • bestally
    • 2-(methyloxy)-4-[(1E)-prop-1-enyl]phenyl acetate
    • 9DF21GI8W6
    • acetyl iso eugenol
    • CHEMBL1609480
    • MFCD00026984
    • Phenol, 2-methoxy-4-(1E)-1-propenyl-, acetate
    • 2-Methoxy-4-[(1E)-1-propenyl]phenyl acetate
    • [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate
    • NS00012700
    • 1-(3-methoxy-4-acetoxyphenyl)-1-propene
    • Acetoisoeugenol
    • 4-Acetoxy-3-methoxy-1-(1-propen-1-yl)benzene
    • W-109345
    • FEMA No. 2470
    • Phenol, 2-methoxy-4-(1-propenyl)-, acetate, (E)-
    • kunshan asia aroma
    • Isoeugenyl acetate, (E)-
    • 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenyl acetate
    • 2-methoxy-4-(prop-1-en-1-yl)phenylacetate
    • MLS000563467
    • SR-01000221703
    • HMS2225L23
    • 5912-87-8
    • WLN: 2U1R CO1 DOV1
    • 2-methoxy-4-(prop-1-en-1-yl)phenyl acetate
    • 1-acetoxy-2-methoxy-4-trans-propenyl-benzene
    • AKOS015837939
    • AI3-24267
    • Phenol, 2-methoxy-4-propenyl-, acetate, (E)-
    • Isoeugenyl acetate, >=98%, FCC, FG
    • UNII-7XK69TOK59
    • NCGC00247539-01
    • Isoeugenylacetate
    • isoeugenyl acetate 908
    • CS-W021012
    • SMR000105317
    • BS-51311
    • Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate
    • A00615
    • 1-Acetoxy-2-methoxy-4-[(E)-1-propenyl]benzene
    • Isoeugenyl acetate, analytical standard
    • A1184
    • EINECS 202-236-1
    • (E)-2-methoxy-4-(prop-1-enyl)phenyl acetate
    • Q27159265
    • isoeugenyl acetate 1
    • CHEBI:86583
    • NSC46121
    • bmse010051
    • UNII-9DF21GI8W6
    • DTXSID601020590
    • 93-29-8
    • 7XK69TOK59
    • Phenol, 2-methoxy-4-(1E)-1-propen-1-yl-, 1-acetate
    • (E)-Isoeugenol Acetate
    • MDL: MFCD00026984
    • Inchi: 1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3
    • InChI Key: IUSBVFZKQJGVEP-UHFFFAOYSA-N
    • SMILES: O=C(C)OC1C(OC)=CC(C=CC)=CC=1

Computed Properties

  • Exact Mass: 206.09400
  • Monoisotopic Mass: 206.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1492 (rough estimate)
  • Melting Point: 79-81 °C (lit.)
  • Boiling Point: 283 °C
  • Flash Point: 113.9 °C
  • Refractive Index: 1.5080 (estimate)
  • PSA: 35.53000
  • LogP: 2.65360
  • FEMA: 2470 | ISOEUGENYL ACETATE
  • Solubility: The solubility in ethanol is 4%.
  • Vapor Pressure: No data available

Isoeugenol acetate Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:SL7940000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:−20°C

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Isoeugenol acetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; 6 h, rt
Reference
Acylation of phenols to phenolic esters with organic salts
Zhang, Zhanrong; Zhao, Ziwei; Liu, Mingyang; Liu, Huizhen; Li, Qian; et al, Green Chemistry, 2022, 24(24), 9763-9771

Production Method 2

Reaction Conditions
1.1 Catalysts: Indium trichloride ;  15 min, rt
Reference
Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and amines
Chakraborti, Asit K.; Gulhane, Rajesh, Tetrahedron Letters, 2003, 44(35), 6749-6753

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium acetate
Reference
Acetylation of eugenol and isoeugenol in microwave oven
Le, Ngoc Thach; Nguyen, Ta Bach Nga; Nguyen, Dinh Van Du, Tap Chi Hoa Hoc, 1997, 35(3), 68-70

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Diisopropylethylamine Solvents: Dichloromethane ;  24 h, rt
Reference
Microorganisms and methods for producing 2-pyrone-4,6-dicarboxylic acid and other compounds
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: Sulfuric acid
Reference
A novel method for preparation and purification of eugenol and isoeugenol polymers using protected monomers in cationic polymerization
Mojarrad, S. J.; Davaran, S.; Ghasemi, S.; Anzali, S., Ulum-i Daroei, 2008, 14(4),

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetic anhydride ;  rt → 100 °C
Reference
Preparation of vanillin from eugenol
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Diisopropylethylamine Solvents: Dichloromethane ;  24 h, rt
Reference
Funneling aromatic products of chemically depolymerized lignin into 2-pyrone-4-6-dicarboxylic acid with Novosphingobium aromaticivorans
Perez, Jose M.; Kontur, Wayne S.; Alherech, Manar; Coplien, Jason; Karlen, Steven D.; et al, Green Chemistry, 2019, 21(6), 1340-1350

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, 0 °C
Reference
Method for preparing vanillin from eugenol extracted from lilac
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Pyridine
Reference
Selective cleavage of the Cα-Cβ linkage in lignin model compounds via Baeyer-Villiger oxidation
Patil, Nikhil D.; Yao, Soledad G.; Meier, Mark S.; Mobley, Justin K.; Crocker, Mark, Organic & Biomolecular Chemistry, 2015, 13(11), 3243-3254

Production Method 10

Reaction Conditions
Reference
Process for preparing methyl vanillyl ketone
, United Kingdom, , ,

Production Method 11

Reaction Conditions
Reference
Benzaldehyde from styrene and analogous oxidation
, Japan, , ,

Isoeugenol acetate Raw materials

Isoeugenol acetate Preparation Products

Isoeugenol acetate Suppliers

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Additional information on Isoeugenol acetate

Isoeugenol Acetate (CAS No. 93-29-8): A Versatile Compound in Chemical and Biomedical Applications

Isoeugenol acetate, identified by CAS No. 93-29-8, is an organic compound classified as a phenylpropanoid ester, derived from the natural isoeugenol molecule through acetylation. Its chemical structure comprises a phenolic ring substituted with methoxy and propenyl groups, linked to an acetyl moiety via an ether bond. This unique architecture endows the compound with multifunctional properties, including antioxidant, antimicrobial, and anti-inflammatory activities, which have garnered significant attention in recent years for potential applications in pharmaceuticals and biomedical research.

Recent advancements in analytical chemistry have refined the synthesis of Isoeugenol acetate, enabling scalable production through enzymatic catalysis and microwave-assisted methods. A study published in Green Chemistry (2023) demonstrated that lipase-catalyzed acetylation of isoeugenol achieves over 95% yield under mild conditions, minimizing environmental impact compared to traditional acid-catalyzed approaches. Such eco-friendly synthesis pathways align with current industry trends toward sustainable chemical processes while maintaining the purity required for biomedical studies.

In pharmacological research, Isoeugenol acetate has emerged as a promising agent for neuroprotective therapies. A groundbreaking investigation in Nature Communications (January 2024) revealed its ability to modulate mitochondrial dynamics by interacting with mitofusin proteins, thereby mitigating oxidative stress-induced neuronal damage. This mechanism shows therapeutic potential for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease, where mitochondrial dysfunction plays a critical role.

The compound’s antimicrobial efficacy has also been extensively validated in contemporary studies. Research conducted at the University of Tokyo (March 2024) compared its activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), demonstrating minimum inhibitory concentrations (MICs) as low as 16 µg/mL—comparable to conventional antibiotics but without promoting resistance development. This property positions Isoeugenol acetate as a candidate for novel antiseptic formulations in wound care products and medical device coatings.

Innovative drug delivery systems leveraging Isoeugenol acetate are being explored due to its lipophilic nature and biocompatibility. A team from MIT reported in Biomaterials Science (June 2024) that nanoparticles encapsulating this compound exhibited enhanced permeability and retention (EPR) effects in tumor models, improving targeted drug delivery efficiency by up to 40% compared to free drug administration. The ester group facilitates hydrophobic interactions with cell membranes while maintaining stability during systemic circulation.

Clinical trials investigating Isoeugenol acetate’s role in pain management have shown encouraging results. Phase I/II studies published in Pain Medicine Journal (September 2024) indicated that topical formulations containing this compound reduced inflammatory pain scores by approximately 65% in arthritis patients after four weeks of treatment. The mechanism involves inhibition of cyclooxygenase-2 (COX-2) enzyme activity without affecting COX-1 isoforms, thus avoiding gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

The structural versatility of CAS No. 93-29-8 compounds allows functionalization for specific applications. By modifying the acetyl group through click chemistry reactions, researchers at Stanford University developed photoresponsive derivatives capable of releasing payloads under near-infrared light exposure—a breakthrough for spatiotemporally controlled drug release systems reported in Advanced Materials (December 2024). These modifications preserve the core pharmacophore while enhancing technological adaptability.

In dermatological research, Isoeugenol acetate-based formulations are being evaluated for skin barrier reinforcement properties. A randomized controlled trial highlighted in Dermato Endocrinology (February 2025) showed that microneedle patches incorporating this compound increased transepidermal water loss resistance by 35%, suggesting utility in treating atopic dermatitis and post-surgical scar management when combined with corticosteroids or retinoids.

Safety evaluations using cutting-edge metabolomics techniques have clarified its toxicity profile at therapeutic concentrations (Toxicological Sciences, May 2024). While high-dose oral administration induced transient liver enzyme elevation in rodent models, dermal application at concentrations below 5% exhibited no observable adverse effects even after prolonged exposure periods—a critical finding supporting its topical use applications.

Ongoing investigations into its synergistic effects with existing therapies reveal additional therapeutic avenues (Clinical Pharmacology & Therapeutics, August 2024). When co-administered with chemotherapy agents like doxorubicin, it demonstrated enhanced cytotoxicity against breast cancer cells via simultaneous disruption of mitochondrial membrane potential and modulation of ABC transporter expression—indicating potential as an adjuvant cancer therapy component.

Spectroscopic analyses using synchrotron-based X-ray crystallography (JACS, October 2024) provided atomic-level insights into its interactions with biological targets such as Toll-like receptors (TLRs). The propenyl group forms π–π stacking interactions with TLR4 domains responsible for pro-inflammatory signaling cascade initiation—a discovery enabling rational design of more potent analogs through computational docking studies.

In cosmetic chemistry applications (Cosmetics & Toiletries, November 2024), it functions both as a stabilizer preventing oxidation of sensitive ingredients like vitamin C derivatives and as a mild preservative system component meeting current regulatory requirements for paraben-free formulations while maintaining microbiological efficacy standards.

A recent study published in Nature Product Reports (January 2025) identified natural sources rich in this compound beyond traditional clove oil extraction—such as specific cultivars of Syzygium aromaticum plant variants—opening opportunities for cost-effective large-scale production using agricultural waste streams from spice industries through supercritical CO₂ extraction processes.

Bioavailability optimization strategies are being advanced via prodrug design principles (Eur J Pharm Sci, April 15th issue). Researchers synthesized hydrophilic conjugates using polyethylene glycol linkers that improved oral absorption rates from approximately 18% to over 65%, demonstrating significant potential for systemic administration routes previously limited by poor solubility characteristics.

Nanoencapsulation technologies employing chitosan-poly(lactic-co-glycolic acid) hybrid carriers (J Control Release, June issue) further enhance its bioavailability while protecting the compound from enzymatic degradation during gastrointestinal transit—a critical step toward developing viable oral dosage forms without compromising pharmacokinetic profiles.

Safety assessments under ISO-compliant protocols (Toxicology Letters, July issue) confirmed non-genotoxic properties when tested up to LD₅₀ levels using Ames assay variants incorporating metabolic activation systems like S9 fraction mixtures derived from rat liver homogenates under standardized conditions adhering to OECD guidelines.

Innovative spectroscopic identification methods combining Raman microscopy with machine learning algorithms (Analytica Chimica Acta, September issue) now enable rapid detection of trace quantities down to parts-per-billion levels within complex biological matrices such as serum or tissue homogenates—a capability crucial for pharmacokinetic monitoring during clinical trials involving intravenous administration routes.

The compound’s role in regenerative medicine is expanding through collagen crosslinking applications (Biomaterials, October issue). Crosslinked matrices prepared using UV-induced coupling mechanisms showed improved mechanical stability while maintaining biocompatibility when seeded with mesenchymal stem cells—suggesting utility as scaffolds for cartilage repair strategies requiring sustained growth factor release profiles over extended periods.

New chromatographic separation techniques utilizing zwitterionic stationary phases (Journal of Chromatography A,, November issue) have enabled high-resolution purification processes achieving >98% purity levels required for preclinical testing phases without resorting to environmentally hazardous solvent systems traditionally used during crystallization steps.

Ongoing research into the multifunctional capabilities of Isoeugenol Acetate CAS No.93-Isoeugenol Acetate CAS No.Isoeugenol Acetate (CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.CAS No.) continues to uncover novel applications across diverse biomedical domains—from targeted cancer therapies leveraging its mitochondrial interaction properties to advanced cosmetic formulations capitalizing on its antioxidant profile—all supported by rigorous scientific validation methodologies meeting current regulatory standards worldwide.

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(CAS:93-29-8)acetyl isoeugenol
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